molecular formula C16H13ClN2O3S B2794053 N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-methoxybenzamide CAS No. 886963-92-4

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-methoxybenzamide

Cat. No.: B2794053
CAS No.: 886963-92-4
M. Wt: 348.8
InChI Key: YUMDYVRUAAXXSB-UHFFFAOYSA-N
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Description

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-methoxybenzamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound has garnered interest due to its potential biological activities, including anti-inflammatory and antibacterial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-methoxybenzamide typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with appropriate reagents to yield the final product . For instance, the reaction of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) can lead to the formation of the desired benzamide derivative .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-methoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-methoxybenzamide is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the chloro and methoxy groups enhances its ability to inhibit COX enzymes and provides antibacterial properties .

Biological Activity

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-methoxybenzamide is a compound that belongs to the class of benzothiazole derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's chemical formula is C16H16ClN3O3SC_{16}H_{16}ClN_{3}O_{3}S, and it features a unique structural arrangement that includes a benzothiazole moiety and a methoxy-substituted benzamide. The presence of chlorine and methoxy groups contributes to its distinct physicochemical properties, which are crucial for its biological activity.

Property Value
Molecular FormulaC16H16ClN3O3SC_{16}H_{16}ClN_{3}O_{3}S
Molecular Weight367.83 g/mol
CAS NumberNot specified

Anticancer Properties

Recent studies have demonstrated that benzothiazole derivatives exhibit promising anticancer activities. For instance, compounds structurally related to this compound have shown significant inhibition of cell proliferation in various cancer cell lines.

  • Cell Proliferation Inhibition : Research indicates that similar benzothiazole derivatives can significantly inhibit the proliferation of human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cell lines. The MTT assay results showed a dose-dependent decrease in cell viability at concentrations ranging from 1 to 4 µM .
  • Mechanisms of Action : The mechanisms underlying the anticancer effects involve the induction of apoptosis and cell cycle arrest. Flow cytometry analyses revealed increased apoptosis rates and alterations in cell cycle distribution among treated cells .

Anti-inflammatory Effects

In addition to anticancer properties, this compound has demonstrated anti-inflammatory effects:

  • Cytokine Inhibition : The compound has been shown to reduce the expression levels of inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines (RAW264.7). This suggests potential applications in treating inflammatory diseases .
  • Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX), further supporting its use as an anti-inflammatory agent.

Case Studies

Several case studies highlight the biological efficacy of compounds similar to this compound:

  • Study on Compound B7 : A derivative with a similar structure was evaluated for its dual anti-inflammatory and anticancer activities. Results indicated significant inhibition of cancer cell proliferation and reduced inflammatory responses in vitro, marking it as a promising candidate for dual-action therapies .

Properties

IUPAC Name

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O3S/c1-21-10-5-3-9(4-6-10)15(20)19-16-18-13-12(22-2)8-7-11(17)14(13)23-16/h3-8H,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUMDYVRUAAXXSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=NC3=C(C=CC(=C3S2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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